3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloro-substituted phenyl ring, a cyclopropyl group, and a carboxylic acid functional group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 2-Chloro-6-methylphenylhydrazine: This intermediate can be synthesized from 2-chloro-6-methylaniline through diazotization followed by reduction.
Formation of Isoxazole Ring: The hydrazine intermediate undergoes cyclization with an appropriate β-keto ester to form the isoxazole ring.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable reagent such as diazomethane.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Esterification and Amidation: Formation of esters and amides.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It has been used as a tool compound to study various biological pathways and mechanisms, particularly those involving isoxazole derivatives.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid is largely dependent on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, or
Properties
Molecular Formula |
C14H12ClNO3 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
3-(2-chloro-6-methylphenyl)-5-cyclopropyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-7-3-2-4-9(15)10(7)12-11(14(17)18)13(19-16-12)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,17,18) |
InChI Key |
UVQAKQKEJJSHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C2=NOC(=C2C(=O)O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.